4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
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Overview
Description
4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a pyrrolidine and a pyrrole moiety through a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation: The pyrrole is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
Coupling with Pyrimidine: The final step involves coupling the benzoylated pyrrole-pyrrolidine intermediate with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, such as using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and pyrrolidine rings.
Reduction: Benzyl derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mechanism of Action
The mechanism of action of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 4-(1H-Pyrrol-1-yl)benzohydrazide
- Benzaldehyde, 4-(1H-pyrrol-1-yl)-
Uniqueness
Compared to similar compounds, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is unique due to its combination of a pyrimidine ring with both pyrrole and pyrrolidine moieties. This structure provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(15-3-5-16(6-4-15)22-10-1-2-11-22)23-12-8-17(13-23)25-18-7-9-20-14-21-18/h1-7,9-11,14,17H,8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJQISLGXCDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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